

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Bromopropyl 2,2-dimethylpropanoate*

CAS No.: 62047-54-5

Cat. No.: B8631756

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In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for versatile, bifunctional building blocks is paramount. These molecules offer chemists pre-packaged, dual-functionality, enabling the streamlined construction of complex architectures. **3-Bromopropyl 2,2-dimethylpropanoate**, also known as 3-bromopropyl pivalate, is an exemplary reagent in this class. Its structure marries a sterically hindered and highly stable pivaloate ester with a reactive primary alkyl bromide.

This unique combination allows for its use as a robust linker molecule. The terminal bromine serves as an excellent leaving group for nucleophilic substitution reactions, providing a covalent attachment point to a substrate of interest. Simultaneously, the pivaloate ester can function as a stable protecting group for a hydroxyl functionality or, in the context of medicinal chemistry, act as a prodrug moiety. The bulky tert-butyl group of the pivaloate ester confers significant steric protection, rendering the ester linkage highly resistant to premature chemical or enzymatic hydrolysis.

This technical guide offers a comprehensive overview of **3-bromopropyl 2,2-dimethylpropanoate**, detailing its synthesis, physicochemical properties, core reactivity, and

strategic applications for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Profile

The definitive characterization of **3-bromopropyl 2,2-dimethylpropanoate** relies on a combination of its physical properties and spectroscopic data. While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs like methyl 3-bromo-2,2-dimethylpropanoate.^{[1][2]}

Table 1: Physicochemical Properties of **3-Bromopropyl 2,2-dimethylpropanoate**

Property	Value (Predicted/Calculated)	Source
Molecular Formula	C₈H₁₅BrO₂	-
Molecular Weight	223.11 g/mol	-
IUPAC Name	3-bromopropyl 2,2-dimethylpropanoate	-
Appearance	Colorless to pale yellow liquid	Analog Data
Boiling Point	~220-230 °C at 760 mmHg	Analog Data
Density	~1.25 g/mL	Analog Data

| Canonical SMILES| CC(C)(C)C(=O)OCCBr | - |

Spectroscopic Elucidation

The structural identity of **3-bromopropyl 2,2-dimethylpropanoate** is unequivocally confirmed through spectroscopic analysis.

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule. The lack of complex splitting for the pivaloate protons is a key identifier.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~1.20	Singlet	9H	-C(CH ₃) ₃	Nine equivalent protons of the tert-butyl group with no adjacent protons.
~2.15	Quintet	2H	-OCH ₂ CH ₂ CH ₂ Br	Methylene group coupled to two adjacent methylene groups (triplet of triplets, appearing as a quintet).
~3.45	Triplet	2H	-CH ₂ CH ₂ Br	Methylene group adjacent to the electron-withdrawing bromine atom, deshielded and split by the central CH ₂ .

| ~4.20 | Triplet | 2H | -OCH₂CH₂- | Methylene group adjacent to the ester oxygen, deshielded and split by the central CH₂. |

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular framework, showing six unique carbon signals.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment	Rationale
~27.2	-C(CH ₃) ₃	Equivalent methyl carbons of the tert-butyl group.
~30.1	-CH ₂ CH ₂ Br	Carbon bearing the bromine atom.
~31.5	-OCH ₂ CH ₂ CH ₂ Br	Central carbon of the propyl chain.
~38.8	-C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.
~62.5	-OCH ₂ CH ₂ -	Carbon attached to the ester oxygen.

| ~178.0 | C=O | Carbonyl carbon of the pivaloate ester. |

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl group.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
2970-2870	C-H	Stretching vibrations of the alkyl groups.
~1730	C=O	Strong, sharp absorption from the ester carbonyl.[3]
~1150	C-O	Strong stretching vibration of the ester C-O bond.

| ~650 | C-Br | Stretching vibration of the carbon-bromine bond. |

- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic molecular ion peak pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1

ratio).

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Value	Fragment	Description
222 / 224	[M] ⁺	Molecular ion peak, showing the isotopic pattern of one bromine atom.
143	[M - Br] ⁺	Loss of a bromine radical.
121 / 123	[CH ₂ CH ₂ CH ₂ Br] ⁺	Bromopropyl cation.
85	[(CH ₃) ₃ C-CO] ⁺	Pivaloyl cation, a very common and often base peak for pivaloate esters.

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation. |

Synthesis and Mechanistic Considerations

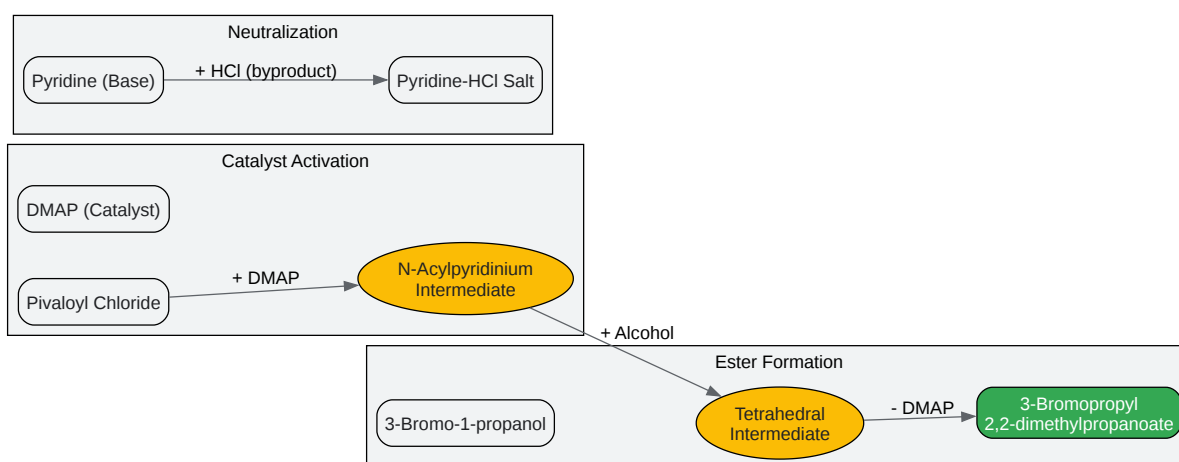
The most direct and efficient synthesis of **3-bromopropyl 2,2-dimethylpropanoate** is achieved through the esterification of 3-bromo-1-propanol with a reactive pivalic acid derivative, most commonly pivaloyl chloride.^[4] The high reactivity of the acid chloride allows the reaction to proceed under mild conditions.

Causality in Protocol Design: The Role of Catalyst and Base

While the reaction can proceed without a catalyst, its efficiency is dramatically improved by the addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).^[4]

- **Catalytic Action:** DMAP reacts with the highly electrophilic pivaloyl chloride to form a reactive N-acylpyridinium intermediate. This intermediate is significantly more reactive towards the alcohol nucleophile than pivaloyl chloride itself, accelerating the rate of esterification.

- **Base Requirement:** The reaction generates hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic base, typically pyridine or triethylamine, is required to neutralize the HCl. This prevents the acid-catalyzed side reactions and ensures the reaction proceeds to completion. Pyridine can also serve as a nucleophilic catalyst, though it is less effective than DMAP.[4]



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Catalytic cycle of DMAP in the pivaloylation of 3-bromo-1-propanol.

Detailed Experimental Protocol: Synthesis

This protocol is a robust, self-validating procedure adapted from established methods for DMAP-catalyzed esterification.[4][5]

- **Reagent Preparation:** To a dry, oven-flamed 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-bromo-1-propanol (1.0 eq., e.g., 10.0 g, 71.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).
- **Addition of Base and Catalyst:** Add pyridine (1.5 eq., 8.5 g, 107.9 mmol) followed by 4-(dimethylamino)pyridine (DMAP) (0.1 eq., 0.88 g, 7.2 mmol). Stir the solution until all solids have dissolved.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the highly reactive acid chloride.
- **Addition of Pivaloyl Chloride:** Add pivaloyl chloride (1.2 eq., 10.4 g, 86.3 mmol) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting alcohol spot is consumed.
- **Work-up:**
 - Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine and DMAP, followed by water (1 x 50 mL), and finally a saturated brine solution (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield **3-bromopropyl 2,2-dimethylpropanoate** as a clear, colorless liquid.

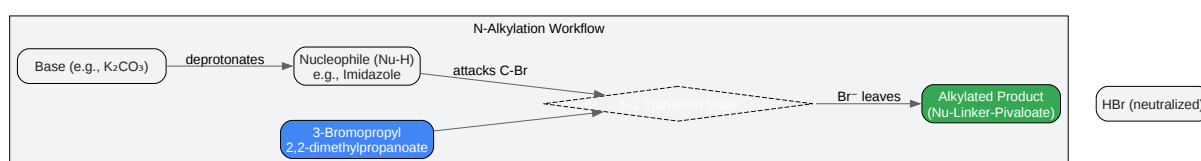
Core Reactivity and Synthetic Utility

The synthetic value of **3-bromopropyl 2,2-dimethylpropanoate** stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide is an electrophilic site, while the pivaloate ester is largely inert under many reaction conditions.

The Bromopropyl Moiety: A Handle for Nucleophilic Substitution

The carbon-bromine bond is the primary site of reactivity, readily participating in bimolecular nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.[6] This allows for the covalent attachment of the pivaloate-protected propyl linker to various molecular scaffolds.

- **Common Nucleophiles:** Nitrogen (amines, azides, heterocycles), Oxygen (alcohols, phenols), and Sulfur (thiols) nucleophiles are all effective partners.
- **Reaction Conditions:** Typical S_N2 conditions involve a polar aprotic solvent (e.g., DMF, Acetonitrile) and a non-nucleophilic base (e.g., K_2CO_3 , Cs_2CO_3) to scavenge the proton from the nucleophile if necessary.



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Generalized workflow for S_N2 alkylation using the title compound.

Detailed Experimental Protocol: N-Alkylation of a Heterocycle

This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle, a common step in the synthesis of active pharmaceutical ingredients (APIs).

- **Setup:** In a dry round-bottom flask under an inert atmosphere, dissolve the heterocyclic substrate (e.g., imidazole, 1.0 eq.) in anhydrous dimethylformamide (DMF).
- **Base Addition:** Add anhydrous potassium carbonate (K_2CO_3 , 2.0 eq.) to the solution. Stir the suspension for 10-15 minutes.
- **Alkylating Agent Addition:** Add **3-bromopropyl 2,2-dimethylpropanoate** (1.1 eq.) to the mixture.
- **Heating:** Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
- **Work-up:**
 - Cool the reaction to room temperature and pour it into a beaker containing ice-water.
 - Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
 - Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to obtain the pure N-alkylated product.

Application in Drug Development: A Prodrug Strategy

The pivaloate ester is a well-established motif in prodrug design, often referred to as a "pivaloyloxymethyl" or POM group when part of a larger linker. The ester is designed to be stable in the gastrointestinal tract but is cleaved in vivo by non-specific esterase enzymes to release the active drug molecule and the linker byproduct. This strategy can significantly enhance the oral bioavailability of a parent drug that has poor absorption characteristics.

3-Bromopropyl 2,2-dimethylpropanoate is an ideal reagent for installing such a prodrug moiety. The bromopropyl "handle" can be used to attach the pivaloate group to a nucleophilic site on a drug molecule (e.g., a phenol, carboxylic acid, or amine). Upon administration, enzymatic cleavage of the pivalate ester would unmask a hydroxyl group, which can then undergo further metabolic transformations or be excreted.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-bromopropyl 2,2-dimethylpropanoate** is not readily available, its hazards can be inferred from analogous structures such as methyl and tert-butyl 3-bromo-2,2-dimethylpropanoate.^{[7][8]}

- Hazards: The compound is expected to be a skin and eye irritant.^[9] As with all alkyl bromides, it is a potential alkylating agent and should be handled with care to avoid inhalation and skin contact.
- Precautions:
 - Handle in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[10]
 - Keep away from strong oxidizing agents and bases.
 - Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

3-Bromopropyl 2,2-dimethylpropanoate is a highly valuable, yet under-documented, bifunctional reagent. Its architecture provides a stable, sterically-hindered pivaloate ester alongside a reactive primary alkyl bromide. This orthogonal reactivity makes it an excellent building block for introducing linker-payload systems in medicinal chemistry, serving as a tool for attaching stable protecting groups, or installing prodrug moieties to enhance the pharmacokinetic properties of therapeutic agents. The synthetic protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to effectively leverage this versatile molecule in their synthetic endeavors.

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